Physical and chemical properties of Ceric Ammonium Nitrate for lab use.
Physical and chemical properties of Ceric Ammonium Nitrate for lab use.
An In-depth Technical Guide to Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) for Laboratory Applications
Introduction
Ceric Ammonium Nitrate, commonly abbreviated as CAN, is an inorganic compound with the chemical formula (NH₄)₂[Ce(NO₃)₆].[1][2] It is a versatile and powerful one-electron oxidizing agent widely employed in both organic and inorganic chemistry.[3][4] This orange-red crystalline solid is valued for its high solubility in water and polar organic solvents, its stability as a reagent, and its utility under mild reaction conditions.[1][4][5] This guide provides a comprehensive overview of the physical, chemical, and safety properties of CAN, along with detailed experimental protocols for its use in a laboratory setting.
Physical and Chemical Properties
CAN is a readily available and shelf-stable cerium(IV) salt.[2] The Ce⁴⁺ ion is a strong one-electron oxidant, with a standard reduction potential of approximately +1.61 V versus the Normal Hydrogen Electrode (NHE), making it a more potent oxidizing agent than chlorine (Cl₂).[1][2] During a redox reaction, the Ce(IV) ion is reduced to the Ce(III) ion, a process accompanied by a distinct color change from orange-red to a pale yellow, assuming the substrate and product are not strongly colored.[2][5] This visual cue is often useful for monitoring reaction progress.
Quantitative Data Summary
The key physical and chemical properties of Ceric Ammonium Nitrate are summarized in the table below for easy reference.
| Property | Value | References |
| Chemical Formula | (NH₄)₂[Ce(NO₃)₆] | [1][2][6] |
| Molecular Weight | 548.22 g/mol | [6][7][8] |
| Appearance | Orange-red crystalline solid/powder | [1][2][4] |
| Melting Point | 107–108 °C (decomposes) | [1][2][4][5] |
| Solubility in Water | 141 g/100 mL (25 °C); 227 g/100 mL (80 °C) | [2][5] |
| Other Solvents | Soluble in alcohols, nitric acid, and acetonitrile.[4][5] Insoluble in chloroform (B151607) and carbon tetrachloride.[5] | |
| Standard Reduction Potential | E° ≈ 1.61 V (Ce⁴⁺/Ce³⁺ vs. NHE) | [1][2] |
| Crystal Structure | Monoclinic | [2] |
| CAS Number | 16774-21-3 | [2][4] |
Applications in Organic Synthesis
CAN is a preferred oxidant for a multitude of functional group transformations due to its effectiveness and often mild reaction conditions. It is frequently used in mixed aqueous solvents, such as acetonitrile/water, to accommodate the solubility of organic substrates.[4][5]
Oxidation of Alcohols, Phenols, and Ethers
CAN is widely used for the oxidation of various oxygen-containing functional groups.[2][5]
-
Alcohols : It efficiently oxidizes secondary alcohols to ketones and benzylic or allylic alcohols to their corresponding aldehydes or ketones.[1][3]
-
Phenols : Phenols and hydroquinones are readily oxidized to quinones.[2][9]
-
Ethers : CAN is notably used for the cleavage of p-methoxybenzyl (PMB) ethers, which serve as protecting groups for alcohols.[2]
Carbon-Carbon and Carbon-Heteroatom Bond Formation
As a one-electron oxidant, CAN is capable of generating radical intermediates, which can then participate in various bond-forming reactions.[1][3] This makes it a valuable tool for oxidative addition reactions to alkenes, enabling the formation of complex molecular architectures.[3]
Deprotection of Metal Carbonyls
CAN is traditionally used to release organic ligands from metal carbonyls by oxidizing the metal center.[2] A classic example is in the Wulff-Dötz reaction, where a phenol (B47542) ligand can be isolated from a chromium complex via mild CAN oxidation.[2]
Caption: Workflow for the deprotection of organic ligands from metal carbonyls using CAN.
Experimental Protocols
The following sections provide detailed methodologies for common laboratory procedures involving CAN.
Preparation and Standardization of 0.1 M CAN Solution for Titration
This protocol is essential for quantitative analysis where CAN is used as an oxidimetric standard.[10]
A. Preparation of 0.1 M Ceric Ammonium Nitrate Solution [11][12]
-
Weigh 54.82 g of Ceric Ammonium Nitrate.[11]
-
In a suitable flask, mix the CAN with 56 mL of sulfuric acid and shake for approximately 2 minutes.[11][12]
-
Carefully add 100 mL of water and shake. Repeat this process four more times for a total of five additions of 100 mL water.[11][12]
-
Once a clear solution is obtained, dilute it to a final volume of 1000 mL with water.[11][12]
-
Store the solution protected from light. It is recommended to standardize the solution after allowing it to stand for about 10 days.[11][12]
B. Standardization against Arsenic Trioxide [11][12]
-
Accurately weigh approximately 0.2 g of arsenic trioxide (As₂O₃), previously dried at 105 °C for one hour, and transfer it to a 500 mL conical flask.[11][12]
-
Add 25 mL of an 8.0% w/v sodium hydroxide (B78521) solution and swirl to dissolve the solid.[11][12]
-
Add 100 mL of water, mix, and then add 30 mL of dilute sulfuric acid.[11][12]
-
Add 0.15 mL of osmic acid solution (as a catalyst) and 0.1 mL of ferroin (B110374) sulfate (B86663) solution (as an indicator).[11]
-
Titrate with the prepared CAN solution. The endpoint is reached when the pink color of the indicator changes to a very pale blue. Add the titrant slowly as the endpoint is approached.[11][12]
-
The molarity is calculated based on the equivalence: 1 mL of 0.1 M ceric ammonium nitrate is equivalent to 0.004946 g of As₂O₃.[11]
Caption: Experimental workflow for the preparation and standardization of a CAN solution.
Qualitative Test for Alcohols
This simple colorimetric test can be used to detect the presence of an alcohol functional group. The alcohol replaces a nitrate ion in the CAN complex, resulting in a color change from yellow to red.[13]
-
Reagent Preparation : Dissolve 20 g of CAN in 200 mL of warm, dilute nitric acid.[13]
-
Sample Preparation : Dissolve approximately 50 mg of the unknown organic compound in 1-2 mL of a suitable solvent (e.g., water or dioxane).[13]
-
Procedure : Place 1 mL of the prepared CAN reagent in a test tube. Add a few drops of the dissolved sample and shake well.[13]
-
Observation : An immediate change in color from yellow to red indicates a positive test for an alcohol. Note that for water-insoluble samples, a red color in either layer is considered a positive result. The red color may fade over time as the alcohol is oxidized.[13][14]
Oxidation of an Aromatic Methyl Group: p-Xylene (B151628) to p-Tolualdehyde
This protocol demonstrates the utility of CAN in oxidizing benzylic C-H bonds.
-
Prepare a solution of 0.4 mol of CAN in 200 mL of 50% aqueous acetic acid.[9]
-
Add 0.1 mol of p-xylene to the solution.[9]
-
Heat the mixture on a boiling water bath under vigorous stirring with a reflux condenser for 20 minutes. The solution's color should fade to a light yellow.[9]
-
After cooling, extract the product from the mixture three times using diethyl ether.[9]
-
Combine the ether extracts and wash with a sodium carbonate solution to remove acidic byproducts.[9]
-
Dry the ether layer with a drying agent like magnesium sulfate (MgSO₄) and then remove the solvent via distillation to isolate the p-tolualdehyde product.[9]
Caption: Simplified pathway of a CAN-mediated one-electron oxidation process.
Safety, Handling, and Storage
Ceric Ammonium Nitrate is a strong oxidizing agent and requires careful handling to ensure laboratory safety.
-
Hazards : CAN is a strong oxidizer and may intensify fires; contact with combustible materials could lead to ignition.[1][15][16] It can cause severe skin burns and eye damage and is harmful if swallowed.[1][7][17] It may also cause respiratory irritation and allergic skin reactions.[7][16]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling CAN.[16][17][18] Work should be conducted in a well-ventilated area or under a chemical fume hood.[18] Eyewash stations and safety showers should be readily accessible.[15]
-
Handling : Avoid creating dust. Do not breathe dust.[17] Keep away from heat, open flames, and combustible materials.[15][16] Wash hands thoroughly after handling.[15][18]
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[5][17] Store away from incompatible materials such as strong reducing agents, combustible materials, acids, bases, and finely powdered metals.[5][15][18] The recommended storage temperature is often between +5°C and +30°C.[5][19]
-
Disposal : Dispose of waste in accordance with local, regional, and national regulations. As an oxidizer, it should not be mixed with other chemical waste without consideration of its reactivity.[20]
References
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- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 4. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]
- 5. chembk.com [chembk.com]
- 6. Ammonium cerium(IV) nitrate - Ceric ammonium nitrate, Ammonium cerium(IV) nitrate [sigmaaldrich.com]
- 7. Cerium (IV) Ammonium Nitrate - ProChem, Inc. [prochemonline.com]
- 8. Ceric ammonium nitrate | CeH8N8O18 | CID 180504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Ceric ammonium nitrate- uses and synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. gfschemicals.com [gfschemicals.com]
- 11. Preparation and Standardization of 0.1 M Ceric Ammonium Nitrate | Pharmaguideline [pharmaguideline.com]
- 12. pharmapath.in [pharmapath.in]
- 13. 5 Ways to Make Ceric Ammonium Nitrate Test Approachable to Students [labster.com]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. Cerium(IV) Ammonium Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. carlroth.com [carlroth.com]
- 18. fishersci.com [fishersci.com]
- 19. Ceric ammonium nitrate CAS#: 16774-21-3 [m.chemicalbook.com]
- 20. columbuschemical.com [columbuschemical.com]
